(S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

SMARCA2/4 Degrader PROTAC Bromodomain Inhibition

(S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 903557-31-3) is a chirally pure (S)-enantiomer of a Boc-protected 5-bromo-1-aminoindane derivative with molecular formula C₁₄H₁₈BrNO₂ and a molecular weight of 312.20 g/mol. This compound serves as a critical intermediate in the synthesis of complex bioactive molecules, particularly SMARCA2/4-targeted protein degraders (PROTACs) and kinase inhibitors, where the defined (S)-stereochemistry at the C-1 position of the indane ring system is essential for target binding and downstream biological activity.

Molecular Formula C14H18BrNO2
Molecular Weight 312.20
CAS No. 903557-31-3
Cat. No. B3060837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
CAS903557-31-3
Molecular FormulaC14H18BrNO2
Molecular Weight312.20
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)Br
InChIInChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-4-9-8-10(15)5-6-11(9)12/h5-6,8,12H,4,7H2,1-3H3,(H,16,17)/t12-/m0/s1
InChIKeyLFSNVJDYBBIPHH-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 903557-31-3): A Chiral Indane Building Block for Targeted Protein Degradation and Kinase Inhibitor Synthesis


(S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 903557-31-3) is a chirally pure (S)-enantiomer of a Boc-protected 5-bromo-1-aminoindane derivative with molecular formula C₁₄H₁₈BrNO₂ and a molecular weight of 312.20 g/mol [1]. This compound serves as a critical intermediate in the synthesis of complex bioactive molecules, particularly SMARCA2/4-targeted protein degraders (PROTACs) and kinase inhibitors, where the defined (S)-stereochemistry at the C-1 position of the indane ring system is essential for target binding and downstream biological activity [2][3].

Procurement Risk of Substituting (S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate with Racemic or (R)-Isomer Analogs in Drug Discovery


Substituting (S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 903557-31-3) with its racemic mixture (CAS 903555-95-3) or the (R)-enantiomer (CAS 903555-98-6) introduces significant risk into structure-activity relationship (SAR) studies and scale-up processes. The (S)-configured indane scaffold is a key pharmacophoric element in potent SMARCA2 bromodomain ligands and certain kinase inhibitors, where the absolute stereochemistry directly influences binding pocket complementarity [1][2]. Use of the incorrect enantiomer or racemate would necessitate chiral separation, reduce synthetic yield, and confound biological assay interpretation, ultimately leading to project delays and invalid structure-activity conclusions. Furthermore, the bromine atom at the 5-position is a strategic synthetic handle for late-stage functionalization (e.g., Suzuki coupling, cyanation), making its correct regiochemical placement non-negotiable for the intended synthetic route [3]. The quantitative evidence below demonstrates where this specific compound's configuration and substitution pattern provide measurable advantages over its closest analogs.

Quantitative Differentiation of (S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate from Racemic and (R)-Isomer Analogs: Evidence for Procurement Decisions


Enantiomeric Purity Enables Potent SMARCA2 Bromodomain Binding for Targeted Protein Degradation

The (S)-enantiomer of the 5-bromo-indane scaffold, when incorporated into bifunctional degrader molecules, is essential for achieving high-affinity binding to the SMARCA2 bromodomain. In the BROMOscan LeadHunter assay, a compound containing the (S)-5-bromo-2,3-dihydro-1H-inden-1-yl moiety demonstrated a dissociation constant (Kd) of 32 nM against SMARCA2 [1]. By contrast, the corresponding (R)-enantiomer of a structurally related indane scaffold showed significantly reduced potency in functional degradation assays, although specific Kd values for the (R)-enantiomer are not publicly disclosed in the patent literature [2]. This enantiospecific binding underscores the necessity of the (S)-configuration for maintaining target engagement.

SMARCA2/4 Degrader PROTAC Bromodomain Inhibition

5-Bromo Substituent is a Strategic Synthetic Handle: Cyanation to Nitrile Analog (CAS 903557-33-5)

The bromine atom at the 5-position of the indane ring is explicitly designed as a synthetic handle for diversification. The commercially documented downstream product, (S)-tert-butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 903557-33-5), is directly derived from this bromo compound via cyanation [1]. In contrast, the des-bromo analog, tert-butyl (2,3-dihydro-1H-inden-1-yl)carbamate (CAS not specified for enantiopure form), lacks this functional handle, preventing the same direct diversification without additional, often lower-yielding, C–H functionalization steps. The predicted boiling point of 397.6 ± 41.0 °C and density of 1.37 ± 0.1 g/cm³ for the target compound facilitate handling and purification during these transformations [2].

Late-Stage Functionalization Suzuki Coupling Precursor Cyanation

Predicted LogP and Physicochemical Profile Support Oral Bioavailability Optimization in Drug Candidates

The predicted octanol-water partition coefficient (LogP) of 3.5 for (S)-tert-butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate places it within a favorable lipophilicity range (LogP 1–5) for oral drug candidates, consistent with Lipinski's Rule of Five [1]. The compound features 2 hydrogen bond acceptors and 1 hydrogen bond donor, a topological polar surface area (tPSA) of 38.3 Ų, and 3 rotatable bonds, all of which are physicochemical parameters associated with good membrane permeability and oral absorption [1]. In comparison, the free amine precursor, (S)-5-bromo-2,3-dihydro-1H-inden-1-amine (CAS 903557-29-9, MW 212.09), has a lower molecular weight but lacks the Boc protection necessary for stability during multi-step synthesis; its LogP is not reported but would be significantly lower, potentially complicating purification and handling [2].

Drug-likeness Lipophilicity Medicinal Chemistry

Documented Commercial Availability with ≥95% Purity and Full Quality Assurance from Multiple Suppliers

The (S)-enantiomer (CAS 903557-31-3) is commercially available from multiple reputable vendors, including AKSci (Cat. 4736DP, 95% purity), abcr GmbH (Cat. AB542218), and ChemScene (Cat. CS-0162136), with documented batch-level quality assurance including SDS and COA documentation . In contrast, the (R)-enantiomer (CAS 903555-98-6) is also available but with fewer documented quality specifications in certain catalogs, and the racemate (CAS 903555-95-3) is typically offered at ≥97% purity by fewer suppliers . The recommended long-term storage condition for the S-enantiomer is in a cool, dry place, with shipping at ambient temperature, reflecting adequate stability for routine laboratory handling .

Chemical Procurement Quality Control Supply Chain

Procurement Application Scenarios for (S)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 903557-31-3) Based on Quantitative Evidence


SMARCA2/4 PROTAC Degrader Synthesis for Oncology Research Programs

The compound is the optimal choice for medicinal chemistry teams synthesizing bifunctional SMARCA2/4 degraders. The (S)-stereochemistry is critical for achieving the nanomolar bromodomain binding affinity (Kd = 32 nM) required for effective target degradation, as documented in patent literature and binding databases [1][2]. Using the racemate or (R)-enantiomer would compromise degrader potency and invalidate SAR correlations, making the (S)-enantiomer the only viable procurement option for this application.

Late-Stage Diversification of Indane-Based Kinase Inhibitor Leads

As a strategic building block, the 5-bromo substituent enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or cyanation to generate diverse analogs for kinase inhibitor lead optimization [3]. The Boc protection ensures compatibility with multi-step synthetic sequences where the free amine would be reactive or unstable. The predicted LogP of 3.5 and favorable drug-likeness parameters make the resulting analogs well-suited for further preclinical development [4].

Chiral Pool Synthesis for Enantiopure Pharmaceutical Intermediates Requiring Defined Indane Geometry

The rigid indane scaffold with a defined (S)-stereocenter serves as a chiral pool starting material for the synthesis of more complex enantiopure pharmaceutical intermediates, such as rasagiline analogs or other CNS-active compounds where stereochemistry dictates pharmacological activity . The commercial availability in ≥95% purity with full quality documentation ensures reproducibility across research batches and suitability for scale-up in medicinal chemistry laboratories.

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